6-amino-4H-chromen-4-one
Overview
Description
6-Amino-4H-chromen-4-one derivatives are significant due to their diverse pharmacological properties and their role in organic synthesis. These compounds are synthesized through various eco-friendly and efficient methods, providing a wide range of functionalized chromene derivatives.
Synthesis Analysis
The synthesis of 6-amino-4H-chromen-4-one derivatives involves eco-friendly multicomponent reactions. For instance, one method employs a novel nanocatalyst, (CTA)3[SiW12]–Li+–MMT, for the one-pot synthesis of diverse 2-amino-4H-chromene derivatives in water, highlighting green reaction conditions and high yields (Abbaspour-Gilandeh et al., 2016). Another approach involves an oxidant-free, Sc(OTf)3 catalyzed synthesis under green conditions (Vachan et al., 2019).
Molecular Structure Analysis
The molecular structure of 6-amino-4H-chromen-4-one derivatives has been elucidated using various techniques, revealing detailed insights into their chemical bonding and interactions. For example, the crystal structure of certain derivatives demonstrates extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are crucial for understanding their reactivity and properties (Hwang et al., 2006).
Chemical Reactions and Properties
These derivatives participate in a variety of chemical reactions, contributing to the synthesis of complex molecules. Schiff bases derived from 6-amino-2H-chromen-2-one, for instance, are synthesized through reactions with aromatic and heterocyclic aldehydes, showing a linear relationship between chemical shifts and Hammett constants, which indicates their reactivity and potential for further chemical modifications (Ganushchak et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are critical for the application of these compounds in various fields. Studies focusing on the synthesis and characterization, including X-ray diffraction analysis, provide valuable information on these aspects (Shestopalov et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding the utility of 6-amino-4H-chromen-4-one derivatives. For example, novel syntheses of substituted furo[3,2-c]chromen-4-ones demonstrate their broad applications in biomedical structures due to their intriguing chemical properties (Zhou et al., 2013).
Scientific Research Applications
- Chemistry & Synthesis
- The chroman-4-one framework, which includes 6-amino-4H-chromen-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
- It acts as a major building block in a large class of medicinal compounds .
- Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
- This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .
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Pharmaceuticals & Medicinal Chemistry
- Chroman-4-one derivatives, including 6-amino-4H-chromen-4-one, are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
- They are used as a major building block in a large class of medicinal compounds .
- These compounds have been found to be effective in the treatment of various inflammation-related diseases like cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders .
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Catalysis & Green Chemistry
- 6-amino-4H-chromen-4-one and its derivatives can be synthesized using various catalysts .
- Some of the catalysts used include DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic frameworks, and potassium-titanium-oxalate .
- These catalysts have been used in the synthesis of 4H-chromen-4-one derivatives under ultrasonic conditions .
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Biological Activities
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Commercial Availability
Safety And Hazards
properties
IUPAC Name |
6-aminochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFNMNVDPOREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598838 | |
Record name | 6-Amino-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-4H-chromen-4-one | |
CAS RN |
98589-40-3 | |
Record name | 6-Amino-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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